4-Formylfuran-2-carboxylic acid
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Overview
Description
4-Formylfuran-2-carboxylic acid is an organic compound with the molecular formula C6H4O4 It is a derivative of furan, a heterocyclic aromatic compound, and contains both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formylfuran-2-carboxylic acid can be synthesized through the oxidation of 5-hydroxymethylfurfural (HMF). A novel catalytic strategy involves protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO). This protection prevents degradation and premature oxidation of HMF. The protected HMF is then oxidized using a hydroxyapatite-supported gold catalyst in a 10 wt% solution to yield this compound in high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves similar catalytic processes, often utilizing biomass-derived feedstocks. The use of renewable resources for the synthesis of this compound aligns with the goals of sustainable chemical manufacturing .
Chemical Reactions Analysis
Types of Reactions: 4-Formylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group, converting this compound to furan-2,5-dicarboxylic acid (FDCA).
Reduction: The formyl group can be reduced to a hydroxymethyl group, forming 5-hydroxymethylfuran-2-carboxylic acid.
Substitution: The compound can participate in substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as hydroxyapatite-supported gold and oxidizing agents like oxygen (O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid (FDCA)
Reduction: 5-Hydroxymethylfuran-2-carboxylic acid
Substitution: Depending on the substituents used, a variety of substituted furan derivatives can be obtained.
Scientific Research Applications
4-Formylfuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various furan derivatives and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism by which 4-formylfuran-2-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of electrons and protons, facilitated by a catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Furan-2,5-dicarboxylic acid (FDCA): A dicarboxylic acid derivative of furan, used as a monomer in the production of bio-based polymers.
5-Hydroxymethylfurfural (HMF): A key intermediate in the synthesis of 4-formylfuran-2-carboxylic acid and other furan derivatives.
Furfural: An aldehyde derivative of furan, used as a precursor for various chemicals and materials.
Uniqueness: this compound is unique due to the presence of both a formyl and a carboxylic acid group on the furan ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
4-formylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJYVADXDZIDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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